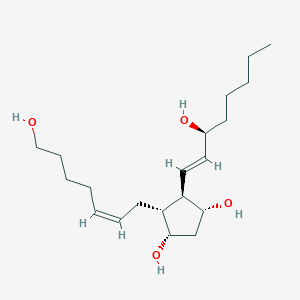

Prostaglandin F2alpha alcohol

概要

説明

プロスタグランジン F2α アルコールは、ジノプロストとしても知られており、自然発生するプロスタグランジンです。プロスタグランジンは、脂肪酸から派生した生理活性脂質化合物のグループです。プロスタグランジン F2α アルコールは、女性の生殖系の調節、炎症、心臓血管機能など、さまざまな生理学的プロセスにおいて重要な役割を果たします .

準備方法

合成経路と反応条件: プロスタグランジン F2α アルコールの合成には、バイオ触媒とケモエンザイム法の使用を含む、複数のステップが含まれます。 1つのアプローチは、Baeyer-Villiger モノオキシゲナーゼ触媒による立体選択的酸化とケトレダクターゼ触媒によるジアステレオ選択的還元を使用して、重要な立体化学的配置を設定することを含みます . 別の方法は、ラセミ体の二環式アリルクロリドとアルケニルボロン酸エステル間のRh触媒による動的キネティック不斉スズキ-宮浦カップリング反応を使用します .

工業生産方法: プロスタグランジン F2α アルコールの工業生産は、通常、前述の方法を使用した大規模合成を含みます。 プロセスは、高収率と立体選択性のために最適化されており、化合物を目的の配置で生産することを保証します .

化学反応の分析

Table 1: Rh-Catalyzed Suzuki–Miyaura Coupling Parameters

| Parameter | Value/Detail |

|---|---|

| Catalyst | Rhodium/(R)-BINAP complex |

| Substrate | Racemic bicyclic allyl chloride + Alkenyl boronic esters |

| Diastereoselectivity | >99% ee (single diastereoisomer) |

| Yield | 88% conversion (1:1 diastereomer ratio) |

| Key Stereocenters Set | C-8, C-12, C-13 |

This method enables scalable production of cyclopentane intermediates critical for PGF2α-OH derivatives.

Functionalization via Tsuji–Trost Alkylation

A Pd-catalyzed Tsuji–Trost reaction introduces malonate groups to the cyclopentane core:

-

Reaction Conditions :

Iodolactonization for Ring Closure

Iodolactonization forms the γ-lactone ring, a hallmark of PGF2α-OH analogs:

-

Mechanism :

-

Data :

Dehalogenation and Final Functionalization

Tributyltin hydride-mediated dehalogenation removes iodine from the lactone intermediate:

Biological Activity and Receptor Interactions

While not a direct chemical reaction, PGF2α-OH's weak agonism at prostaglandin receptors informs its reactivity:

-

Rat uterine contraction assays : EC₅₀ = 1.2 μM (vs. 0.03 μM for PGF2α) .

-

Ocular hypotensive effects mediated via FP receptor binding (disputed mechanism) .

Stability and Degradation Pathways

PGF2α-OH undergoes oxidation under physiological conditions:

科学的研究の応用

Clinical Applications

2.1 Obstetrics and Gynecology

PGF2α-OH plays a crucial role in obstetrics, particularly in inducing labor and managing postpartum hemorrhage. Synthetic analogs of PGF2α, including PGF2α-OH, are used to stimulate uterine contractions during labor.

- Case Study: A study demonstrated that administering PGF2α analogs significantly reduced the need for cesarean sections by effectively inducing labor in women with prolonged gestation .

2.2 Reproductive Health

The compound is involved in luteolysis, the process by which the corpus luteum regresses after ovulation. This action is essential for regulating the menstrual cycle and fertility.

- Data Table 1: Effects on Luteolysis

| Study Reference | Treatment | Effect on Luteal Regression |

|---|---|---|

| PGF2α-OH | Induces regression | |

| PGF2α | Promotes luteolysis |

2.3 Ocular Applications

PGF2α-OH has been studied for its ocular hypotensive properties, making it a candidate for treating glaucoma and other eye conditions.

- Research Insight: Preliminary studies suggest that PGF2α-OH can lower intraocular pressure effectively, although the specific receptors involved remain to be fully elucidated .

Pharmacological Properties

This compound exhibits several pharmacological properties that make it valuable in therapeutic contexts:

- Smooth Muscle Contraction: It regulates smooth muscle contraction, impacting various systems, including gastrointestinal and reproductive systems.

- Inflammatory Response: PGF2α-OH contributes to inflammation by promoting vasodilation and recruiting immune cells to sites of injury .

Research Applications

4.1 Experimental Studies

Research utilizing PGF2α-OH has provided insights into its biochemical pathways and effects on various tissues.

- Study Findings: In vitro studies have shown that PGF2α-OH influences cell signaling pathways related to inflammation and muscle contraction, indicating its potential as a therapeutic agent in inflammatory diseases .

4.2 Animal Models

Animal studies have been pivotal in understanding the effects of PGF2α-OH on physiological processes.

- Data Table 2: Animal Model Studies

| Animal Model | Dosage (mg/kg) | Observed Effects |

|---|---|---|

| Rat | 0.5 | Increased uterine contractions |

| Rabbit | 1.0 | Reduced intraocular pressure |

作用機序

プロスタグランジン F2α アルコールは、プロスタグランジン F2α 受容体(FP 受容体)に結合することによってその効果を発揮します。 この結合は、ホスホリパーゼ C の活性化とカルシウムイオンの放出を含む細胞内イベントのカスケードを引き起こし、黄体溶解や分娩などのさまざまな生理学的反応につながります . この化合物は、オキシトシンと相互作用して正のフィードバックループを形成し、黄体の分解を促進します .

類似化合物:

プロスタグランジン E2: 炎症や免疫反応に関与.

プロスタグランジン D2: 気管支収縮や血小板凝集に役割を果たす.

プロスタグランジン I2: 血管恒常性を調節し、血小板凝集を阻害する.

トロンボキサン A2: 血小板凝集と血管収縮を促進する.

独自性: プロスタグランジン F2α アルコールは、特に分娩と黄体溶解を誘発することにおける女性の生殖系における特定の役割において独自です . FP 受容体と相互作用し、オキシトシンと正のフィードバックループを形成する能力は、他のプロスタグランジンとは異なります .

類似化合物との比較

Prostaglandin E2: Involved in inflammation and immune responses.

Prostaglandin D2: Plays a role in bronchoconstriction and platelet aggregation.

Prostaglandin I2: Regulates vascular homeostasis and inhibits platelet aggregation.

Thromboxane A2: Promotes platelet aggregation and vasoconstriction.

Uniqueness: Prostaglandin F2.alpha. Alcohol is unique in its specific role in the female reproductive system, particularly in inducing labor and luteolysis . Its ability to interact with the FP receptor and form a positive feedback loop with oxytocin sets it apart from other prostaglandins .

生物活性

Prostaglandin F2alpha alcohol (PGF2α alcohol) is a derivative of prostaglandin F2alpha, a bioactive lipid involved in various physiological processes. This article explores the biological activity of PGF2α alcohol, focusing on its mechanisms, effects on different biological systems, and relevant research findings.

Overview of this compound

Chemical Properties :

- Molecular Formula : C20H34O5

- Molecular Weight : 362.49 g/mol

- CAS Number : 38562-01-5

- Solubility : Soluble in DMSO and ethanol .

PGF2α alcohol acts as a potent agonist for prostaglandin receptors, particularly influencing smooth muscle contraction and vascular responses.

PGF2α alcohol exhibits its biological activity through several mechanisms:

- Receptor Agonism : It binds to prostanoid receptors (specifically FP receptors), leading to various physiological responses, including vasoconstriction and modulation of inflammatory processes .

- Vasoconstriction : As a potent vasoconstrictor, PGF2α alcohol induces increased vascular tone, which can affect blood pressure and tissue perfusion .

- Luteolytic Activity : PGF2α alcohol plays a critical role in reproductive physiology by inducing luteolysis in the corpus luteum, which is essential for the regulation of the estrous cycle in females .

1. Cardiovascular System

Research indicates that PGF2α alcohol can induce cardiac myocyte hypertrophy both in vitro and in vivo, suggesting its role in cardiac remodeling processes .

2. Gastrointestinal System

A study highlighted that chronic alcohol misuse significantly reduces the synthesis of prostaglandins, including PGF2α, in gastric mucosa. This reduction was associated with increased gastric mucosal injury, indicating that PGF2α plays a protective role against gastric damage .

3. Reproductive Health

PGF2α alcohol is utilized in veterinary medicine to synchronize estrus and induce parturition due to its luteolytic properties. Its administration can lead to effective management of reproductive cycles in livestock .

Case Studies and Experimental Data

-

Gastric Mucosal Injury : A study involving alcoholic patients showed a significant decrease in PGF2α synthesis (42%) compared to non-alcoholic subjects. This reduction correlates with increased gastric injury, emphasizing the protective role of PGF2α against mucosal damage .

Group PGF2α Synthesis Reduction Alcoholic Patients 42% Non-Alcoholic Patients Normal Levels - Cardiac Hypertrophy : In vitro studies demonstrated that PGF2α alcohol induces hypertrophy in cardiac myocytes, which may contribute to cardiac growth during pathological conditions .

- Luteolysis Induction : PGF2α alcohol has been shown to effectively induce luteolysis in animal models, confirming its utility in reproductive management .

特性

IUPAC Name |

(1R,3S,4R,5R)-4-[(Z)-7-hydroxyhept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h5,8,12-13,16-24H,2-4,6-7,9-11,14-15H2,1H3/b8-5-,13-12+/t16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBXRFWLQYXAPC-LFZNYWNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。